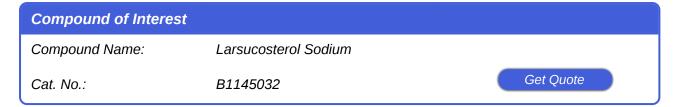


# Head-to-Head Comparison of Larsucosterol Sodium Dosing Regimens in Alcohol-Associated Hepatitis

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**Larsucosterol sodium**, an epigenetic modulator, has been investigated in clinical trials for the treatment of severe alcohol-associated hepatitis (AH), a condition with high mortality and no FDA-approved therapies.[1][2] Clinical research has focused on identifying the optimal dosing regimen to improve patient outcomes. This guide provides a detailed comparison of different **larsucosterol sodium** dosing regimens based on available experimental data from Phase 2a and Phase 2b clinical trials.

#### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the AHFIRM Phase 2b trial and the earlier Phase 2a study, comparing different doses of **larsucosterol sodium**.

**AHFIRM Phase 2b Trial: Efficacy Outcomes (90-Day)** 



Outcome	Placebo (Standard of Care)	Larsucosterol 30 mg	Larsucosterol 90 mg
Mortality or Liver Transplant (Primary Endpoint)	Did not achieve statistical significance	Did not achieve statistical significance	Did not achieve statistical significance
Mortality Rate (Overall)	24.3% (25/103)[3]	14.7% (15/102)[3]	16.7% (17/102)[3]
Mortality Reduction vs. Placebo (Overall)	-	41% (p=0.068)[2]	35% (p=0.124)[2]
Mortality Rate (U.S. Patients)	27.3% (21/77)[3]	11.0% (8/73)[3]	13.0% (10/77)[3]
Mortality Reduction vs. Placebo (U.S. Patients)	-	57% (p=0.014)[2]	58% (p=0.008)[2]
Liver Transplants	4	5	8[4]

Phase 2a Trial: Efficacy and Safety Outcomes (28-Day)

Outcome	Larsucosterol 30 mg	Larsucosterol 90 mg	Larsucosterol 150 mg
Number of Patients	8 (4 moderate, 4 severe AH)[1]	7 (3 moderate, 4 severe AH)[1]	4 (4 severe AH)[1]
28-Day Survival Rate	100%[1]	100%[1]	100%[1]
Change in MELD Score at Day 28	Reduction observed[1]	Reduction observed[1]	Reduction observed
Change in Serum Bilirubin at Day 7 & 28	Rapid reduction observed[1]	Rapid reduction observed[1]	Rapid reduction observed
Drug-Related Serious Adverse Events	None reported[5]	None reported[5]	None reported[5]



## **Experimental Protocols AHFIRM Phase 2b Trial (NCT04563026)**

The AHFIRM trial was a randomized, double-blind, placebo-controlled, international, multi-center study designed to evaluate the safety and efficacy of larsucosterol in patients with severe alcohol-associated hepatitis.[2][6]

- Patient Population: The trial enrolled 307 patients with a clinical diagnosis of severe alcoholassociated hepatitis.
- Study Arms: The study consisted of three arms with approximately 100 patients each:[2]
  - Placebo plus standard of care (SOC). SOC could include methylprednisolone capsules at the investigator's discretion.[2]
  - Larsucosterol 30 mg plus SOC.[2]
  - Larsucosterol 90 mg plus SOC.[2]
- Dosing Regimen: Larsucosterol was administered as an intravenous infusion.[4] A second dose was administered after 72 hours if the patient remained hospitalized.[3]
- Primary Endpoint: The primary outcome was the 90-day incidence of mortality or liver transplantation.[2]
- Secondary Endpoint: The key secondary endpoint was 90-day survival.[2]

#### **Phase 2a Trial**

This was a multi-center, open-label, dose-escalation study to assess the safety, pharmacokinetics, and efficacy signals of larsucosterol in patients with alcohol-associated hepatitis.[5]

- Patient Population: The study enrolled 19 patients with moderate or severe AH.[1]
- Dosing Cohorts: Patients were enrolled in three dose-escalation cohorts:[1]
  - 30 mg

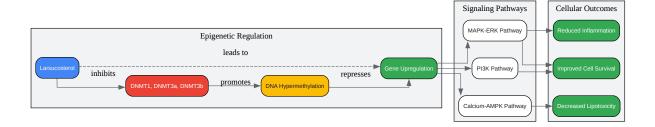


- 90 mg
- 150 mg
- Dosing Regimen: Larsucosterol was administered as one or two intravenous infusions 72 hours apart.[5]
- Endpoints: The study evaluated safety, pharmacokinetics, and efficacy signals, including changes in liver chemistry (e.g., serum bilirubin) and MELD scores over a 28-day follow-up period.[1][5] All 19 patients survived the 28-day study period.[5]

### Visualizations

#### **Signaling Pathway of Larsucosterol**

Larsucosterol acts as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs). [7] This leads to the demethylation of CpG islands in the promoter regions of various genes, upregulating their expression.[8] The downstream effects include the activation of signaling pathways involved in stress response, cell survival, and lipid metabolism, such as the MAPK-ERK, calcium-AMPK, and PI3K pathways.[8] This ultimately leads to reduced inflammation, decreased lipotoxicity, and improved cell survival.[7]



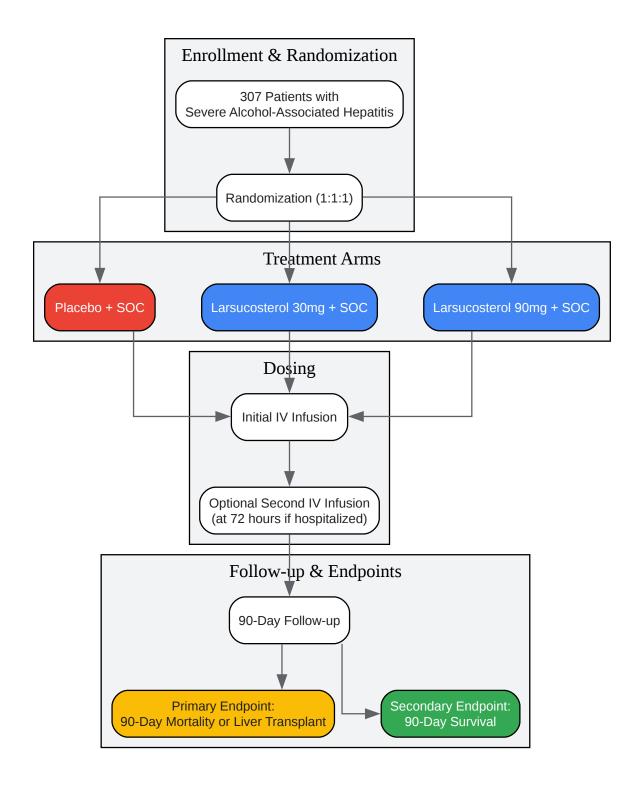
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Caption: Larsucosterol's mechanism of action.

#### **AHFIRM Phase 2b Trial Workflow**

The following diagram illustrates the workflow of the AHFIRM Phase 2b clinical trial.





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Caption: AHFIRM Phase 2b trial workflow.

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